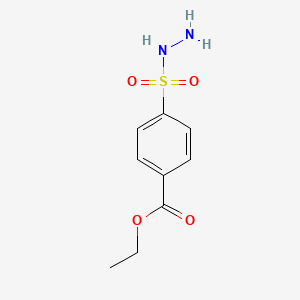

Ethyl 4-(hydrazinesulfonyl)benzoate

Description

Ethyl 4-(hydrazinesulfonyl)benzoate is a benzoate ester derivative functionalized with a hydrazinesulfonyl group at the para position. This compound is typically synthesized via nucleophilic substitution or condensation reactions involving hydrazine hydrate and sulfonyl chloride intermediates. For example, describes its synthesis by reacting ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate with hydrazine hydrate at 87°C, yielding 84.3% of the target compound after purification . The hydrazinesulfonyl group imparts unique reactivity, making it a precursor for pharmaceuticals, agrochemicals, and materials science applications.

Properties

IUPAC Name |

ethyl 4-(hydrazinesulfonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)16(13,14)11-10/h3-6,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEKOEKOWFGCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599570 | |

| Record name | Ethyl 4-(hydrazinesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89862-27-1 | |

| Record name | Ethyl 4-(hydrazinesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(hydrazinesulfonyl)benzoate typically involves the reaction of 4-(hydrazinesulfonyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydrazinesulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various ester and amide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Ethyl 4-(hydrazinesulfonyl)benzoate has shown promising antitumor properties. A study investigated its effects on cancer cell lines, revealing that the compound induces apoptosis in human cancer cells. The mechanism involves the inhibition of specific signaling pathways critical for cell survival and proliferation. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent against various malignancies .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against a range of pathogens, including bacteria and fungi. In vitro assays indicated that the compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. Its efficacy against fungal strains also suggests potential applications in treating infections caused by resistant organisms .

Synthesis of Novel Compounds

Hybrid Compound Formation

this compound serves as a versatile building block for synthesizing hybrid compounds with enhanced biological activities. For example, researchers have synthesized derivatives by coupling it with various aromatic aldehydes, yielding compounds with improved antitumor and antimicrobial properties. The structural modifications allow for fine-tuning of pharmacological profiles, making these derivatives suitable candidates for further development .

Materials Science

Polymeric Applications

The compound has been explored for its potential use in polymer chemistry. It can be incorporated into polymeric matrices to enhance mechanical properties and thermal stability. Studies indicate that adding this compound to polymer blends improves their tensile strength and elasticity, making them suitable for applications in coatings and packaging materials .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-(hydrazinesulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and sulfonyl groups play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

The structural analogs of Ethyl 4-(hydrazinesulfonyl)benzoate vary in substituents on the sulfonyl group, aromatic ring, or ester moiety. These modifications influence physicochemical properties, biological activity, and industrial utility. Below is a detailed comparison:

Key Observations :

- Synthesis Efficiency : this compound achieves a high yield (84.3%) under optimized hydrazine conditions , whereas benzoxadiazole derivatives (e.g., ) require longer reaction times (12 hours) and yield 60% .

- Substituent Effects: Electron-withdrawing groups (e.g., sulfonamide in SABA1) enhance biological activity, while electron-donating groups (e.g., dimethylamino in ) improve photopolymerization efficiency in resins .

Antimicrobial Activity:

- SABA1 () exhibits potent antimicrobial activity against E. coli (MIC: 0.45–0.9 mM) due to its sulfonamidobenzamide core, which disrupts bacterial efflux pumps .

- Hydrazinesulfonyl Derivatives : While direct MIC data for this compound is lacking, structurally similar hydrazine-based compounds (e.g., ) show moderate activity against microbial targets, likely due to hydrogen bonding with enzymes .

Physicochemical Properties

| Property | This compound | Ethyl 4-(dimethylamino)benzoate | SABA1 |

|---|---|---|---|

| Solubility | Moderate in polar solvents | High in organic solvents | Low due to bulky sulfonamide |

| Thermal Stability | Stable up to 150°C (decomposes) | Stable up to 200°C | Decomposes at 180°C |

| Reactivity | Nucleophilic at sulfonamide NH | Photoreactive dimethylamino | Electrophilic at chlorophenyl |

Insights :

Biological Activity

Ethyl 4-(hydrazinesulfonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine sulfonyl group attached to a benzoate moiety. The chemical structure can be represented as follows:

This structure contributes to various pharmacological activities, including anti-inflammatory and antimicrobial effects.

-

Inhibition of Soluble Epoxide Hydrolase (sEH) :

- This compound has been studied for its ability to inhibit sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play a crucial role in cardiovascular health by promoting vasodilation and anti-inflammatory responses .

- The inhibition of sEH can lead to increased levels of EETs, which may help in managing hypertension and vascular inflammation.

-

Antiproliferative Activity :

- Recent studies have indicated that derivatives of sulfonyl hydrazones, including those related to this compound, exhibit significant antiproliferative effects against various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to stabilize the human red blood cell (HRBC) membrane, which is indicative of its ability to reduce inflammation. The percentage inhibition observed in HRBC membrane stabilization assays ranged from 64% to 75% when compared to standard anti-inflammatory drugs such as ibuprofen .

Case Studies and Research Findings

- Study on sEH Inhibition : A study synthesized various hydrazide derivatives, including this compound, which exhibited considerable sEH inhibitory activity. One derivative showed an inhibition rate of 72%, highlighting the compound's potential in cardiovascular therapeutics .

- Antiproliferative Studies : In vitro cytotoxicity assays revealed that compounds related to this compound had IC50 values ranging from micromolar levels, indicating their effectiveness against cancer cell lines. The binding affinity for estrogen receptors also suggested potential applications in hormone-related cancers .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.